

# ISOX DUAL Epigenetic Probe: Target Selectivity & Technical Profile

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## Compound of Interest

Compound Name: ISOX DUAL

Cat. No.: B1191959

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## Executive Summary: The "Balanced" Interceptor

**ISOX DUAL** is a specialized chemical probe designed to bridge the gap between two dominant axes of epigenetic regulation: the BET family (specifically BRD4) and the CBP/p300 histone acetyltransferases. Unlike standard probes that strive for singular selectivity (e.g., JQ1 for BET, SGC-CBP30 for CBP), **ISOX DUAL** acts as a balanced dual inhibitor.

This probe is critical for researchers investigating transcriptional drivers in cancer, particularly c-Myc, where independent inhibition of BRD4 or CBP often leads to compensatory resistance mechanisms. By simultaneously blockading the "Reader" (BRD4) and the "Writer/Reader" (CBP/p300) machinery at super-enhancers, **ISOX DUAL** dismantles the transcriptional apparatus more comprehensively than single-agent approaches.

## Chemical Identity & Mechanism of Action

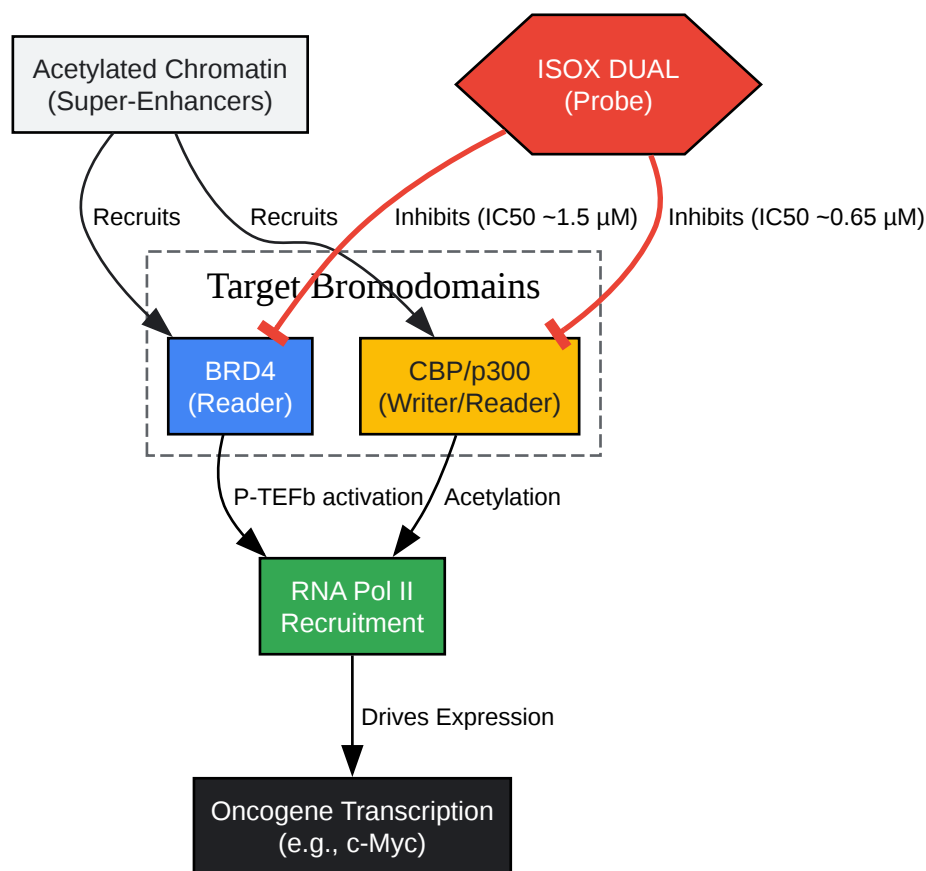
### The Isoxazole Warhead

The core efficacy of **ISOX DUAL** relies on the 3,5-dimethylisoxazole moiety.<sup>[1]</sup> This functional group acts as a bioisostere for N-acetyl-lysine (KAc).

- Mechanism: The isoxazole oxygen and nitrogen atoms form a hydrogen bond network with the conserved asparagine residue (e.g., Asn140 in BRD4 BD1) within the bromodomain binding pocket, competitively displacing the acetylated histone tail.
- Dual Specificity Design: The scaffold, derived from a benzimidazole core, was structurally tuned to fit the hydrophobic gatekeeper regions of both the broad BET pocket and the narrower CBP/p300 pocket.

## Mechanistic Pathway Diagram

The following diagram illustrates the dual-node blockade **ISOX DUAL** imposes on chromatin signaling.



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Caption: **ISOX DUAL** simultaneously engages BRD4 and CBP/p300, severing the link between acetylated chromatin and the RNA Polymerase II transcription machinery.

## Target Selectivity Profile

The defining characteristic of **ISOX DUAL** is its balanced potency. While many "dirty" drugs hit multiple targets incidentally, **ISOX DUAL** was optimized to hit these two specific families within a narrow concentration window.

## Quantitative Binding Profile

The following data represents the biochemical potency (AlphaScreen/TR-FRET) against the primary targets.

Target Family	Specific Protein	Domain	IC50 (μM)	Functional Role
HAT / Co-activator	CBP	Bromodomain	0.65	Acetylates histones; scaffolds transcription factors.
HAT / Co-activator	p300	Bromodomain	~0.65*	Paralog of CBP; functionally redundant.
BET Family	BRD4	BD1 / BD2	1.50	Reads KAc; recruits P-TEFb for elongation.
BET Family	BRD2 / BRD3	BD1 / BD2	~1.5 - 2.0	Redundant readers in the BET family.
Selectivity	Non-BET / Non-CBP	Various	> 20.0	High selectivity against other bromodomains (e.g., BRD9, CECR2).

\*Note: p300 potency is structurally inferred to be equipotent to CBP due to >95% homology in the bromodomain pocket.

## Comparative Selectivity Analysis

- vs. SGC-CBP30: SGC-CBP30 is highly selective for CBP/p300 (IC<sub>50</sub> ~20 nM) with weak activity on BETs. **ISOX DUAL** sacrifices some CBP potency to gain significant BET activity.
- vs. (+)-JQ1: JQ1 is a nanomolar BET inhibitor with negligible CBP activity. **ISOX DUAL** provides the unique "middle ground" required for dual-pathway interrogation.

## Experimental Protocols & Application Guide

### A. Reconstitution and Storage

- Solvent: DMSO (Dimethyl sulfoxide).
- Solubility: Soluble to 100 mM in DMSO.
- Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Stability is high (>1 year) if kept desiccated and frozen.

### B. Cellular Probing Protocol (Target Engagement)

To validate **ISOX DUAL** activity in your specific cell line, a dose-response viability assay is insufficient. You must prove target engagement using a proximal reporter assay.

Method: NanoBRET™ Target Engagement (Promega) This protocol measures the displacement of a tracer from the bromodomain inside living cells.

- Transfection (Day 0):
  - Plate cells (e.g., HEK293) at 2x10<sup>5</sup> cells/mL.
  - Transfect with NanoLuc-BRD4 or NanoLuc-CBP fusion vectors and the appropriate fluorescent tracer.
- Treatment (Day 1):

- Remove media. Replace with Opti-MEM containing the tracer.
- Add **ISOX DUAL** in a concentration series: 0, 0.1, 0.5, 1.0, 5.0, 10.0, 20.0  $\mu\text{M}$ .
- Control: Use (+)-JQ1 (1  $\mu\text{M}$ ) as a positive control for BRD4 and SGC-CBP30 (1  $\mu\text{M}$ ) for CBP.
- Incubation:
  - Incubate for 2 hours at 37°C / 5% CO<sub>2</sub>.
- Measurement:
  - Add NanoBRET substrate.
  - Read donor (460 nm) and acceptor (618 nm) emission on a BRET-compatible plate reader.
- Analysis:
  - Calculate BRET ratios (Acceptor/Donor).
  - Plot % Occupancy vs. Log[**ISOX DUAL**].
  - Expected Result: You should observe dose-dependent displacement for both vectors, confirming dual entry and binding.

## C. Advanced Insight: The "Degradation Collapse" Phenomenon

Critical Warning for PROTAC Design: Recent structural studies (2025) utilizing **ISOX DUAL** as a warhead for PROTACs (Proteolysis Targeting Chimeras) revealed a critical limitation.

- The Experiment: Researchers attached E3 ligase recruiters (Thalidomide for CRBN) to the **ISOX DUAL** scaffold to degrade BRD4 and CBP.[2]
- The Failure: Despite high binary affinity (binding to the target), the molecules failed to induce degradation.

- The Cause: X-ray crystallography revealed a steric clash between the Thalidomide moiety and Trp81 on the BRD4 bromodomain.[2][3][4][5][6] This prevented the formation of a stable Ternary Complex (Target:PROTAC:Ligase), leading to a "Degradation Collapse." [5][7]
- Implication: Do not assume **ISOX DUAL** can be easily converted into a degrader without extensive linker optimization to avoid the Trp81 clash.

## References

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